molecular formula C14H24O4 B8731779 Diethyl 2-cyclohexylmethylmalonate CAS No. 29805-59-2

Diethyl 2-cyclohexylmethylmalonate

Cat. No. B8731779
M. Wt: 256.34 g/mol
InChI Key: WYEHGLSPWYCMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459131

Procedure details

To a solution of 50.0 g of diethyl benzylmalonate in 100 ml of methanol under nitrogen is added 5.0 g of 5% rhodium on alumina. The mixture is hydrogenated in a Parr hydrogenator at 50 pounds per square inch of hydrogen for 16 hours. The mixture is filtered through diatomaceous earth and the filtrate concentrated under vacuum to give 50.5 g of diethyl (cyclohexylmethyl)propanedioate as a colorless oil. A 2.80 g sample of sodium hydride (60% in oil) is washed with hexane (decanted) under argon and 70 ml of dry tetrahydrofuran added. The mixture is cooled in an ice bath and 17.94 g of diethyl (cyclohexylmethyl)propanedioate added dropwise over 15 minutes. To the mixture (0° C. to 5° C.) is added dropwise 13.23 g of 2-bromo-1-(2-furanyl)ethanone in 40 ml of tetrahydrofuran. The cooling bath is removed and the mixture stirred at room temperature overnight. The solvent is removed under vacuum and 100 ml of ether added. The mixture is filtered through 240 g of silica gel in a 600 ml glass sintered funnel and the silica gel pad washed with 2 liters of ether. The filtrate is concentrated to 300 ml and is washed three times with 100 ml portions of 1M sodium bicarbonate and with 100 ml of brine. The organic layer is dried (MgSO4) and the solvent removed to give 26.0 g of a brown oil. This oil is chromatographed on silica by HPLC on a Waters-Prep 500 instrument with hexane-ethyl acetate (12:1) to give 16 g of diethyl(cyclohexylmethyl)[2-(2-furanyl)-2-oxoethyl]-propanedioate as a light yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>CO.[Rh]>[CH:2]1([CH2:1][CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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